molecular formula C13H11BrN2O3 B2738105 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2304513-76-4

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Número de catálogo: B2738105
Número CAS: 2304513-76-4
Peso molecular: 323.14 g/mol
Clave InChI: FDMZEIZGNKTOII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a brominated derivative of lenalidomide, a well-known immunomodulatory imide drug (IMiD). Its molecular formula is C₁₃H₁₁BrN₂O₃, with a molecular weight of 323.14 g/mol (CAS: 2304513-76-4, among others) . The compound features a piperidine-2,6-dione core linked to a 6-bromo-substituted isoindolinone moiety. It is primarily utilized in proteolysis-targeting chimera (PROTAC) research to facilitate targeted protein degradation by engaging cereblon (CRBN), an E3 ubiquitin ligase .

Key physicochemical properties include:

  • Solubility: Limited data, but typically stored in inert atmospheres at room temperature .
  • Synthesis: Prepared via palladium-catalyzed Suzuki-Miyaura coupling or nitro reduction reactions, often with moderate yields (e.g., 18–95%) depending on substituents and reaction conditions .

Propiedades

IUPAC Name

3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZEIZGNKTOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding alcohols or oxidized compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3} with a molecular weight of approximately 323.15 g/mol. The compound features a piperidine ring and an isoindoline structure, which contribute to its biological activity.

Pharmaceutical Applications

1. Treatment of Hematological Disorders

Research indicates that this compound is an analog of lenalidomide, a drug used in the treatment of multiple myeloma and certain types of lymphoma. The compound has been studied for its ability to modulate the IKAROS Family Zinc Finger 2 (IKZF2) protein levels, which are crucial for regulating hematopoiesis and immune responses. A patent describes its use in treating diseases where IKZF2 reduction can ameliorate symptoms, highlighting its potential in hematological therapies .

2. PROTAC Synthesis

The compound is also significant in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. By linking a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, researchers can direct the ubiquitination and subsequent degradation of disease-causing proteins. The brominated isoindoline structure enhances binding affinity and specificity in these applications .

1. Modulation of Cereblon

Cereblon is a critical component of the E3 ubiquitin ligase complex involved in protein degradation pathways. The compound has been shown to induce conformational changes in cereblon, enhancing its ability to target specific substrates for degradation. This mechanism is particularly relevant in cancer treatment, where the degradation of oncogenic proteins can lead to reduced tumor growth .

2. Anti-inflammatory Properties

Emerging studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating cytokine production and immune cell activation. This property could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Case Studies and Research Findings

Study Focus Findings
John et al., 2011IKZF2 modulationDemonstrated that compounds affecting IKZF2 levels can alter immune responses, suggesting therapeutic potential for hematological malignancies .
AxisPharm ResearchPROTAC developmentHighlighted the effectiveness of using this compound as a building block for synthesizing PROTACs targeting specific oncogenic proteins .
Recent Patent ApplicationsCereblon interactionDetailed methods for enhancing cereblon activity through structural modifications of isoindoline derivatives .

Mecanismo De Acción

The mechanism of action of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTACs involves the following steps:

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Similarity Score* Key Applications CAS Number
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-Bromo 323.14 1.00 (reference) PROTAC synthesis 2304513-76-4
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 4-Bromo 323.14 0.94 Cereblon ligand optimization 1443286-04-1
3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-005) 4-Amino, 6-Fluoro 259.26 N/A Antineoplastic activity 191732-74-8
3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-008) 4-Amino, 5-Fluoro 277.23 N/A Kinase inhibition studies N/A
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-Amino 259.26 0.84 PROTAC linker development 191732-74-8
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-Nitro 289.24 N/A Intermediate for amino derivatives 1198787-23-3

*Similarity scores based on Tanimoto coefficients from structural databases .

Physicochemical and Pharmacokinetic Profiles

  • Melting Points : Brominated derivatives (e.g., 3-(6-hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) exhibit high thermal stability (249.6–279.7°C decomposition) .
  • Solubility: Amino-substituted analogs (e.g., NE-005) show improved aqueous solubility compared to bromo/nitro derivatives .
  • Bioavailability : Fluorine substitution (e.g., NE-005, NE-008) enhances membrane permeability and oral bioavailability .

Actividad Biológica

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 2304513-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H11BrN2O3
  • Molecular Weight : 323.15 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C1CCC(N2CC3=C(C=C(Br)C=C3)C2=O)C(=O)N1

Research indicates that this compound acts as a modulator of cereblon-mediated pathways. Cereblon is an E3 ubiquitin ligase that plays a crucial role in protein degradation and is implicated in various cellular processes including cell cycle regulation and apoptosis . The modulation of cereblon activity by this compound suggests potential applications in targeting diseases associated with aberrant protein homeostasis.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with structural similarities showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL . The activity against resistant strains highlights the compound's potential as a therapeutic agent in treating tuberculosis.

Anticancer Activity

The compound has been investigated for its anticancer properties. It is noted for its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have shown that derivatives can inhibit cell growth in various cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialMycobacterium tuberculosis (H37Rv)0.125 - 8
AnticancerVarious cancer cell linesIC50 values ranging from 5 to >100 µM
Cereblon ModulationCancer cellsN/A

Q & A

How can researchers optimize the synthetic yield of 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione?

Methodological Answer:
Synthesis optimization often involves adjusting reaction conditions. For example, in analogous compounds (e.g., 3-(6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione), the use of dimethylformamide (DMF) as a solvent, N,N-diisopropylethylamine (DIEA) as a base, and heating at 90°C for 5 hours achieved a 33% yield. Researchers can explore alternative catalysts (e.g., palladium-based systems for brominated intermediates) or temperature gradients to improve efficiency . Post-reaction purification via column chromatography (e.g., ethyl acetate/methanol gradients) is critical for isolating high-purity products .

What advanced characterization techniques are recommended for structural confirmation of this compound?

Methodological Answer:
Beyond standard NMR and mass spectrometry, X-ray diffraction (XRD) is essential for resolving crystallographic details, particularly for distinguishing polymorphic forms (e.g., as seen in related isoindolinone derivatives) . Differential scanning calorimetry (DSC) can identify thermal stability and polymorph transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity, which impacts formulation design . High-resolution LC-MS with ion mobility separation aids in detecting trace impurities from bromination side reactions .

How can researchers address contradictory bioactivity data across studies involving this compound?

Methodological Answer:
Contradictions may arise from variations in:

  • Purity: Impurities >2% (e.g., unreacted brominated intermediates) can skew bioactivity assays. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Solubility: Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent dissolution .
  • Cellular models: Compare results across multiple cell lines (e.g., hematologic vs. solid tumor models) to assess context-dependent effects .

What experimental strategies can elucidate the structure-activity relationship (SAR) of bromine substitution in this compound?

Methodological Answer:

  • Halogen scanning: Synthesize analogs with iodine, chlorine, or fluorine at the 6-position (e.g., 6-iodo and 7-iodo derivatives ) and compare binding affinities to targets like cereblon (CRBN) .
  • Molecular docking: Use cryo-EM or X-ray structures of CRBN complexes to model bromine’s role in hydrophobic interactions .
  • Pharmacokinetic profiling: Assess metabolic stability (e.g., hepatic microsome assays) to determine if bromine enhances half-life .

How should researchers design assays to evaluate proteasome inhibition or cereblon modulation?

Methodological Answer:

  • Ubiquitination assays: Monitor CRBN-dependent degradation of substrates (e.g., IKZF1/3 in multiple myeloma) via immunoblotting after 24-hour compound exposure .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) between the compound and CRBN’s β-hairpin domain .
  • Negative controls: Include non-brominated analogs (e.g., 5-fluoro derivatives ) to isolate bromine-specific effects.

What methodologies mitigate solubility challenges during in vitro and in vivo studies?

Methodological Answer:

  • Co-solvent systems: Use PEG-300 or Captisol® (≥30% w/v) to enhance aqueous solubility while maintaining cell viability .
  • Amorphous solid dispersion: Spray-dry the compound with polymers (e.g., HPMCAS-LF) to improve oral bioavailability .
  • In vivo formulation: For IV administration, prepare nanoemulsions (e.g., with lecithin and glycerol) to prevent precipitation .

How can researchers link mechanistic studies of this compound to broader theoretical frameworks in targeted protein degradation?

Methodological Answer:

  • CRBN-ubiquitin ligase theory: Design experiments to test if degradation is CRBN-dependent by knocking down CRBN via siRNA and measuring substrate persistence .
  • Kinetic modeling: Apply the "hook effect" principle to determine optimal dosing regimens that avoid proteasome saturation .
  • Cross-disciplinary validation: Compare degradation profiles with established immunomodulatory drugs (e.g., lenalidomide) to identify novel substrate classes .

What strategies are effective in resolving polymorphic form discrepancies during preformulation?

Methodological Answer:

  • High-throughput screening: Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to identify stable polymorphs .
  • Stability testing: Store polymorphs under ICH conditions (40°C/75% RH) for 4 weeks to assess hygroscopicity and phase transitions .
  • Bioavailability correlation: Compare AUC(0-24h) of Form I (amorphous) vs. Form II (crystalline) in rodent models .

How can enzyme inhibition studies be optimized for this compound’s unique stereochemistry?

Methodological Answer:

  • Chiral chromatography: Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) to isolate pharmacologically active forms .
  • Enzyme kinetics: Perform Michaelis-Menten assays with varying NADPH concentrations to determine if bromine alters cofactor binding .
  • Cryo-EM: Resolve enzyme-compound complexes at ≤3 Å resolution to map stereochemical interactions .

What computational and experimental approaches validate this compound’s off-target effects?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify non-CRBN targets .
  • Machine learning: Train models on PubChem BioAssay data (AID 1259351) to predict kinase inhibition risks .
  • Toxicogenomics: Perform RNA-seq on treated hepatocytes to detect stress pathway activation (e.g., NRF2, HSP70) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.